![molecular formula C15H16N4O5S2 B3008016 N-(4-(N-(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl)phenyl)-5,6-dihydro-1,4-dioxine-2-carboxamide CAS No. 899351-55-4](/img/structure/B3008016.png)
N-(4-(N-(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl)phenyl)-5,6-dihydro-1,4-dioxine-2-carboxamide
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Description
The compound “N-(4-(N-(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl)phenyl)-5,6-dihydro-1,4-dioxine-2-carboxamide” is a chemical compound with potential biological activities. It contains a 1,3,4-thiadiazole moiety, which is known to exhibit a wide range of biological activities such as antidiabetic, anticancer, anti-inflammatory, anticonvulsant, antiviral, antihypertensive, and antimicrobial .
Molecular Structure Analysis
The molecular structure of this compound includes a 1,3,4-thiadiazol-2-yl moiety, a sulfamoyl group, and a phenyl ring . The exact structure is not available in the retrieved resources.Scientific Research Applications
- Researchers have synthesized a series of 1,3,4-thiadiazole derivatives, including our compound of interest, and evaluated their antimicrobial potential . Specifically, they tested these derivatives against E. coli , B. mycoides , and C. albicans . Notably, four compounds demonstrated superior antimicrobial activity. Further investigations into the mechanism of action and potential clinical applications are warranted.
- In the realm of cancer research, 1,3,4-thiadiazole derivatives have shown promise. For instance, N-(4-Acetyl-4,5-dihydro-5-methyl-5-phenyl-1,3,4-thiadiazol-2-yl)acetamide (also known as K858 ) was identified as an antimitotic agent. It induced mitotic arrest, caspase-dependent apoptosis, and inhibited cell growth in human colon cancer cells . Investigating the underlying molecular pathways could reveal novel therapeutic strategies.
- N-(5-Nitrothiazol-2-yl)-2-((5-((4-(trifluoromethyl)phenyl)amino)-1,3,4-thiadiazol-2-yl)thio)acetamide exhibited selective anticancer activity during in vitro tests . Understanding its selectivity profile and potential targets could lead to targeted therapies.
- Thiadiazole derivatives find use in industrial processes due to their chemical reactivity. They participate in the synthesis of various nitrogen-, oxygen-, sulfur-, and selenium-containing compounds. These applications extend beyond medicine and include materials science, catalysis, and organic synthesis .
- The diverse biological properties of hydrazonoyl halides, including 1,3,4-thiadiazoles, make them intriguing candidates for drug development. Their anthelmintic, antiarthropodal, and fungicidal activities, along with chemical reactivity, position them as valuable tools in medicinal chemistry .
Antimicrobial Activity
Anticancer Properties
Selective Cytotoxicity
Industrial Applications
Pharmaceutical Development
properties
IUPAC Name |
N-[4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl]-2,3-dihydro-1,4-dioxine-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4O5S2/c1-2-13-17-18-15(25-13)19-26(21,22)11-5-3-10(4-6-11)16-14(20)12-9-23-7-8-24-12/h3-6,9H,2,7-8H2,1H3,(H,16,20)(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VDADZYZQCAAODT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C(S1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=COCCO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(N-(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl)phenyl)-5,6-dihydro-1,4-dioxine-2-carboxamide |
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